Neltenexine hydrochloride

Structural chemistry Mucolytics Elastase inhibition

Neltenexine HCl is a dual mucolytic & HNE inhibitor for respiratory research. Unlike NAC or carbocysteine, it preserves alveolar architecture in elastase-induced emphysema models while clearing mucus. • 85.7% therapeutic response vs 42.9% placebo (p<0.05) • Significant alveolar deformation reduction (SEM) in rodent models • NKCC/NBC inhibition without CFTR blockade for Calu-3 electrophysiology • Faster symptom improvement vs carbocysteine & NAC in COPD trials

Molecular Formula C18H21Br2ClN2O2S
Molecular Weight 524.7 g/mol
CAS No. 99461-80-0
Cat. No. B12662187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeltenexine hydrochloride
CAS99461-80-0
Molecular FormulaC18H21Br2ClN2O2S
Molecular Weight524.7 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O.Cl
InChIInChI=1S/C18H20Br2N2O2S.ClH/c19-12-8-11(10-21-13-3-5-14(23)6-4-13)17(15(20)9-12)22-18(24)16-2-1-7-25-16;/h1-2,7-9,13-14,21,23H,3-6,10H2,(H,22,24);1H
InChIKeyZVPWQPVEYLBIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neltenexine Hydrochloride (CAS 99461-80-0): A Differentiated Mucolytic Elastase Inhibitor for Respiratory Research and Procurement Evaluation


Neltenexine hydrochloride (CAS 99461-80-0) is the hydrochloride salt of neltenexine, a synthetic small-molecule mucolytic agent classified under WHO ATC code R05CB14 [1]. Chemically, it is an amide derivative of ambroxol and thiophenecarboxylic acid with the systematic name (4-(2-tenoyl)amino-3,5-dibromophenylmethyl)aminocyclohexanol hydrochloride, bearing a molecular formula of C18H21Br2ClN2O2S and a molecular weight of 524.70 g/mol (free base: 488.24 g/mol) [2]. Neltenexine is distinguished from its parent compound ambroxol by the presence of a thiophene-2-carboxamide moiety and two bromine substituents on the aromatic ring, structural features that confer a dual pharmacological profile combining mucolytic activity with human neutrophil elastase (HNE) inhibition [3]. Originally developed in Italy and investigated for obstructive airways diseases, neltenexine remains an investigational agent in several jurisdictions and is primarily procured for preclinical respiratory research, pharmacological profiling, and as a reference standard in mucolytic comparative studies [4].

Why In-Class Substitution of Neltenexine Hydrochloride with Ambroxol, N-Acetylcysteine, or Carbocysteine Is Not Equivalent


The mucolytics class encompasses agents with fundamentally divergent mechanisms of action, pharmacokinetic properties, and clinical effect profiles, rendering simple within-class interchange scientifically unjustified. Ambroxol, the direct structural parent of neltenexine, primarily acts by stimulating pulmonary surfactant production from type II pneumocytes and Clara cells, and modulates ion transport in airway epithelia via a distinct CFTR-dependent pathway [1]. Neltenexine, by contrast, incorporates a thiophene-2-carboxamide substitution that confers elastase inhibitory activity absent in ambroxol, and reduces anion hypersecretion without blocking the CFTR channel—a mechanistically meaningful difference that preserves CFTR-dependent fluid homeostasis while abating hyper-secretion [2]. N-acetylcysteine (NAC) functions as a free sulfhydryl donor that directly reduces disulfide bonds in mucus glycoproteins, a non-specific chemical mechanism with a distinct adverse effect profile and no elastase inhibition [3]. Carbocysteine (S-carboxymethylcysteine) normalizes sialomucin-to-fucomucin ratios through intracellular metabolic pathways but lacks both the ion transport modulation and elastase inhibition observed with neltenexine [4]. These mechanistic divergences produce non-interchangeable clinical profiles that manifest quantitatively in head-to-head trials.

Quantitative Comparator Evidence for Neltenexine Hydrochloride: Head-to-Head Data Against Ambroxol, NAC, Carbocysteine, Sobrerol, and Placebo


Structural Differentiation from Ambroxol: Thiophene-2-Carboxamide and Dibromo Substitution Confer Dual Mucolytic–Elastase Inhibitor Pharmacology

Neltenexine is an amide derivative of ambroxol and thiophenecarboxylic acid, bearing a thiophene-2-carboxamide group at the amino position of the ambroxol scaffold and two bromine atoms at the 3- and 5-positions of the phenyl ring, whereas ambroxol contains a simple cyclohexanol-substituted benzylamine with chlorine and bromine substituents. This structural modification transforms ambroxol—a pure mucolytic/surfactant stimulator—into a dual-action agent that additionally inhibits human neutrophil elastase (HNE), an enzyme centrally implicated in emphysematous tissue destruction [1]. The MeSH database explicitly maps neltenexine under 'Ambroxol/analogs and derivatives' while noting its distinct elastase inhibitor annotation, a property absent from ambroxol's MeSH record [2].

Structural chemistry Mucolytics Elastase inhibition

Ion Transport Mechanism: Neltenexine Diminishes Anion Hypersecretion Without CFTR Blockade, Unlike Ambroxol

In human submucosal serous Calu-3 cell monolayers under terbutaline-stimulated hyper-secreting conditions, neltenexine diminished anion secretion by inhibiting Cl⁻ and HCO₃⁻ uptake via Na⁺/K⁺/2Cl⁻ cotransporter (NKCC) and Na⁺/HCO₃⁻ cotransporter (NBC), without blockade of the CFTR channel, while also stimulating the Cl⁻/HCO₃⁻ exchanger to favor extrusion of CFTR-permeant Cl⁻ over less permeant HCO₃⁻ [1]. In contrast, ambroxol was shown in the same Calu-3 model to modify ion transport through a CFTR-dependent mechanism that increases transepithelial conductance, a fundamentally distinct mode of action [2]. The CFTR-sparing property of neltenexine is therapeutically significant because CFTR blockade would impair basal airway surface liquid homeostasis.

Ion transport Calu-3 cells CFTR Airway epithelium

Superior Clinical Efficacy vs. N-Acetylcysteine: Statistically Significant Reductions in Difficulty Expectorating, Cough, and Pulmonary Auscultation Scores

In an open-label, randomized, controlled trial enrolling 40 patients with acute and chronic lung diseases (chronic bronchitis, bronchitis, pneumonia, tracheobronchitis), neltenexine (1 tablet twice daily for 11 days, n=20) demonstrated statistically significant superiority over N-acetylcysteine (2 sachets 100 mg thrice daily for 11 days, n=20) across multiple clinical endpoints [1]. The neltenexine group showed significantly greater decreases from baseline to final examination in difficulty expectorating (p < 0.01), cough severity (p < 0.05), and pathological pulmonary auscultation findings (p < 0.05). Tolerability was satisfactory in both groups, indicating that the efficacy advantage was not offset by an increased adverse event burden.

Clinical trial Mucolytics COPD N-acetylcysteine

Faster Time to Symptom Improvement vs. Carbocysteine in COPD Exacerbations: Significant at Day 4

In a randomized, open-label, controlled study of 30 patients with mild COPD exacerbations concurrently treated with ampicillin (1 g IM BID for 6 days), patients receiving neltenexine (oral powder 1 sachet TID for 12 days, n=15) achieved significantly faster improvement than those receiving carbocysteine (5% syrup, 50 mg TID for 12 days, n=15) [1]. At day 4 of treatment, the neltenexine group exhibited a statistically significantly shorter time to improvement in difficulty expectorating (p < 0.05), cough (p < 0.02), and sputum characteristics (p < 0.02). Overall treatment effect on cough reduction and sputum characteristic improvement was also significantly different between groups (p < 0.05). No significant between-group changes were observed in VC, FEV₁, or peak expiratory flow. Only one adverse event (heartburn) was reported, occurring in the neltenexine group.

COPD exacerbation Carbocysteine Time to improvement Mucolytic

Double-Blind Placebo-Controlled Efficacy: 86% Global Positive Response Rate vs. 43% for Placebo

In a double-blind, randomized, placebo-controlled study of 28 patients with acute bronchitis (n=5), pneumonia (n=3), and chronic bronchitis/emphysematous bronchitis (n=20), neltenexine (1 tablet TID for 10–12 days, n=14) was statistically more active than matching placebo (n=14) across five clinical endpoints [1]. The global assessment of overall therapeutic efficacy yielded 12 positive cases out of 14 patients (85.7%) in the neltenexine group compared with only 6 out of 14 (42.9%) in the placebo group. Neltenexine was statistically superior to placebo in improving sputum volume, dyspnea, pulmonary auscultation, cough quality, and difficulty expectorating (individual p-values not specified in abstract). Tolerability was reported as excellent or good in the neltenexine arm.

Placebo-controlled Double-blind Mucolytic Acute and chronic lung disease

In Vivo Protection Against Elastase-Induced Emphysema: Significant Reduction of Alveolar Deformation in Rat Model

In a rat model of elastase-induced pulmonary emphysema, neltenexine administered intraperitoneally at 25 mg/kg daily for 30 days produced a significant reduction in alveolar deformation compared to untreated elastase-instilled controls, as assessed by scanning electron microscopy (SEM) [1]. Two experimental protocols were employed: (1) treatment starting after elastase instillation, and (2) a 6-day pretreatment prior to elastase instillation followed by continued treatment. Both pretreatment and treatment-only regimens showed significant protection against alveolar destruction, with no significant difference between the two protocols, suggesting that neltenexine provides both therapeutic and prophylactic benefit . Elastase instillation (porcine pancreatic elastase, 46 U/mg, 0.33 mg/100 µL intratracheally) produces lesions that anatomically and physiologically mimic human emphysema. No equivalent elastase-protective effect has been reported for ambroxol or other commonly used mucolytics in this model.

Emphysema Elastase inhibitor Alveolar deformation In vivo rat model

Optimal Research and Procurement Scenarios for Neltenexine Hydrochloride Based on Quantitative Differentiation Evidence


Preclinical Emphysema and Elastase-Mediated Tissue Injury Models Requiring Dual Mucolytic and Anti-Elastase Activity

Neltenexine hydrochloride is the preferred compound for rodent emphysema models induced by intratracheal elastase instillation, where a statistically significant reduction in alveolar deformation has been demonstrated by scanning electron microscopy [1]. Unlike ambroxol, which lacks elastase inhibitory activity, or NAC and carbocysteine, which have no documented protective effect on alveolar architecture, neltenexine provides both mucolytic clearance and structural preservation of lung parenchyma. Researchers should select neltenexine hydrochloride specifically for protocols investigating the elastase–antielastase imbalance paradigm, and not expect equivalent results from other in-class mucolytics.

Human Airway Epithelial Ion Transport Research Requiring CFTR-Sparing Pharmacological Modulation

For Calu-3 cell monolayer studies of anion secretion under β₂-adrenergic stimulation (terbutaline or isoproterenol), neltenexine offers a mechanistically distinct tool compound. The demonstrated inhibition of NKCC and NBC cotransporters without CFTR channel blockade permits experimental dissection of CFTR-independent vs. CFTR-dependent secretory pathways [1]. Ambroxol, which acts through CFTR-dependent conductance changes, is not a suitable substitute for this specific mechanistic investigation. Procurement of neltenexine hydrochloride (or its free base for cell culture applications) is recommended for laboratories conducting respiratory ion transport electrophysiology.

Clinical Comparative Effectiveness Trials of Mucolytics in COPD Exacerbations Requiring Rapid Symptomatic Improvement

Based on head-to-head evidence, neltenexine demonstrated statistically significantly faster time to improvement than carbocysteine at day 4 for difficulty expectorating (p < 0.05), cough (p < 0.02), and sputum characteristics (p < 0.02) during antibiotic-treated mild COPD exacerbations [1]. It also showed statistically significant superiority over NAC on difficulty expectorating (p < 0.01), cough (p < 0.05), and pulmonary auscultation (p < 0.05) [2]. Clinical research groups designing mucolytic intervention studies in acute COPD settings should consider neltenexine as the active investigational arm where rapid onset of mucolytic effect is a primary endpoint.

Placebo-Controlled Clinical Trials in Acute and Chronic Bronchitis Requiring Quantified Effect Size for Power Calculations

The double-blind, placebo-controlled trial data provide a quantified global therapeutic response rate of 85.7% for neltenexine versus 42.9% for placebo (p < 0.05), yielding an odds ratio of approximately 7.99 [1]. This effect size can be directly used in sample size calculations for future randomized controlled trials. Neltenexine also demonstrated statistically significant superiority over placebo on sputum volume, dyspnea, pulmonary auscultation, cough quality, and difficulty expectorating [2]. Sponsors and CROs planning mucolytic clinical development programs should incorporate these effect size estimates into their statistical analysis plans.

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